Welcome to the BenchChem Online Store!
molecular formula C14H9Cl B050491 2-Chloroanthracene CAS No. 17135-78-3

2-Chloroanthracene

Cat. No. B050491
M. Wt: 212.67 g/mol
InChI Key: OWFINXQLBMJDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202633B2

Procedure details

Into a flask, 5.00 g of 2-chloroanthracene, 4.3 g of phenylboronic acid, 538 mg of tris(dibenzylieneacetone)dipalladium(0), 494 mg of tricyclohexyl phosphine, 9.98 g of tripotassium phosphate, and 75 ml of toluene were put, and the solution was stirred at reflux temperature for 2 hours under argon atmosphere. After heating, 1.5 liter of toluene was added to the reaction liquid, the liquid was cooled to room temperature and then filtrated, and thus the filtrates were purified by silica gel column chromatography. The filtrates were concentrated in an evaporator, the concentrates were recrystallized in toluene, and thus 5.0 g of 2-phenylanthracene was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylieneacetone)dipalladium(0)
Quantity
538 mg
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
494 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C)C=CC=CC=1>[C:16]1([C:2]2[CH:15]=[CH:14][C:13]3[C:4](=[CH:5][C:6]4[C:11]([CH:12]=3)=[CH:10][CH:9]=[CH:8][CH:7]=4)[CH:3]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC2=CC3=CC=CC=C3C=C2C=C1
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tris(dibenzylieneacetone)dipalladium(0)
Quantity
538 mg
Type
reactant
Smiles
Name
tripotassium phosphate
Quantity
9.98 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
494 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours under argon atmosphere
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
thus the filtrates were purified by silica gel column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated in an evaporator
CUSTOM
Type
CUSTOM
Details
the concentrates were recrystallized in toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.